molecular formula C8H12O3 B2865607 Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid CAS No. 2307772-62-7

Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid

Cat. No. B2865607
M. Wt: 156.181
InChI Key: GLKJJVOXLBAMEL-LYFYHCNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid, also known as HCFU, is a cyclic amino acid that has been synthesized and studied for its potential applications in the field of medicinal chemistry. HCFU has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Structural Elucidation and Synthesis

Halogenated carboxylic acids, including compounds structurally related to Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid, have been significant in chemical synthesis and biochemical studies. The crystallization and structural elucidation of these compounds, such as racemic and enantiopure forms of α-brominated monocarboxylic acids, highlight the importance of understanding intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid states. This foundational knowledge aids in the synthesis of enantiomerically pure compounds and their analogs, facilitating their application in pharmaceutical and biological research (Seidel et al., 2020).

Biological and Pharmacological Activities

Research on compounds structurally similar to Rac-(1R,3AR,6AS)-hexahydro-1H-cyclopenta[C]furan-1-carboxylic acid has shown a variety of biological and pharmacological activities. For instance, retinoic acid signaling is crucial during development, acting through nuclear RA receptors to control differentiation and patterning in embryogenesis. Understanding the biosynthesis, degradation, and signaling pathways of retinoic acid provides insights into its roles in stem/progenitor cell population control (Rhinn & Dollé, 2012).

Another area of interest is the synthesis of isotopically labeled analogs for pre-clinical ADME studies and in vitro experiments, highlighting the compound's relevance in drug development and biochemical research (Wheeler et al., 2005).

Biotechnological Production and Functional Genomics

The increasing demand for natural phenolic compounds like rosmarinic acid, which shares biosynthetic pathways with similar compounds, has spurred research into biotechnological production methods. These methods include plant cell, tissue, and organ cultures, and genetic engineering approaches to enhance production yields. Such studies not only provide a sustainable source of these valuable compounds but also offer insights into their biosynthetic pathways and regulatory mechanisms (Swamy et al., 2018).

properties

IUPAC Name

(3R,3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)7-6-3-1-2-5(6)4-11-7/h5-7H,1-4H2,(H,9,10)/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKJJVOXLBAMEL-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CO[C@H]([C@H]2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3aR,6aS)-hexahydro-1H-cyclopenta[c]furan-1-carboxylic acid

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